Cas no 17683-10-2 (1-Triazene,1-phenyl-3-(phenylmethyl)- (9CI))

17683-10-2 structure
Product name:1-Triazene,1-phenyl-3-(phenylmethyl)- (9CI)
1-Triazene,1-phenyl-3-(phenylmethyl)- (9CI) Chemical and Physical Properties
Names and Identifiers
-
- 1-Triazene,1-phenyl-3-(phenylmethyl)- (9CI)
- N-(benzyldiazenyl)aniline
- (1e)-1-benzyl-3-phenyltriaz-1-ene
- 1-Phenyl-3-benzyltriazen
- 1-Phenyl-3-benzyltriazin
- AC1L5WOA
- AC1Q4TH2
- Benzyl-phenyl-triazen
- benzylphenyltriazene
- CHEMBL575656
- CTK4D6326
- N-Benzyl-N'-phenyl-triazen
- N-benzyl-N'-phenyl-triazene
- NSC136058
- SureCN2777926
- DTXSID40300334
- NSC-136058
- Benzyl-phenyltriazen
- SCHEMBL2777926
- SCHEMBL10699425
- 17683-10-2
-
- Inchi: InChI=1S/C13H13N3/c1-3-7-12(8-4-1)11-14-16-15-13-9-5-2-6-10-13/h1-10H,11H2,(H,14,15)
- InChI Key: NNNDCDLZJSSHSZ-UHFFFAOYSA-N
- SMILES: C1C=CC(C/N=N/NC2C=CC=CC=2)=CC=1
Computed Properties
- Exact Mass: 211.11109
- Monoisotopic Mass: 211.111
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 36.8Ų
Experimental Properties
- Density: 1.06
- Boiling Point: 318.9°C at 760 mmHg
- Flash Point: 146.7°C
- Refractive Index: 1.583
- PSA: 36.75
- LogP: 3.73890
1-Triazene,1-phenyl-3-(phenylmethyl)- (9CI) Related Literature
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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